

An In-depth Technical Guide to the Target Protein Interaction of eCF309

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Compound of Interest		
Compound Name:	eCF309	
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This technical guide provides a comprehensive overview of the selective, cell-permeable mTOR inhibitor, **eCF309**. It details its primary protein target, mechanism of action, and the associated signaling pathways. This document summarizes key quantitative data, outlines experimental protocols for its characterization, and provides visual representations of its biological context and experimental investigation.

Core Target and Mechanism of Action

eCF309 is a potent, ATP-competitive inhibitor of the serine/threonine protein kinase known as the mechanistic target of rapamycin (mTOR).[1][2] mTOR is a central regulator of cell metabolism, proliferation, survival, and migration, operating as the catalytic subunit of two distinct protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1] [3] Dysregulation of the mTOR signaling pathway is a common feature in numerous diseases, including many types of cancer, metabolic disorders, and neurodegenerative diseases.[1][3]

Unlike allosteric inhibitors such as rapamycin and its analogs (rapalogs), which primarily inhibit mTORC1, **eCF309** targets the catalytic domain of mTOR.[1][3] This allows for the concurrent inhibition of both mTORC1 and mTORC2, potentially leading to a more comprehensive anticancer activity.[1][3]

Quantitative Data Summary



The following tables summarize the key quantitative data for **eCF309**, including its in vitro and in-cell potency, and its selectivity against other kinases.

Table 1: Potency of eCF309

Assay Type	Parameter	Value (nM)
In Vitro Kinase Assay	IC50	15
In-Cell Assay (MCF7 cells)	IC50	10-15
Antiproliferative Assay (MCF7 cells)	EC50	Not explicitly stated, but potent activity observed

Data sourced from MedChemComm (2015) and the Chemical Probes Portal.[1][4]

Table 2: Kinase Selectivity Profile of eCF309

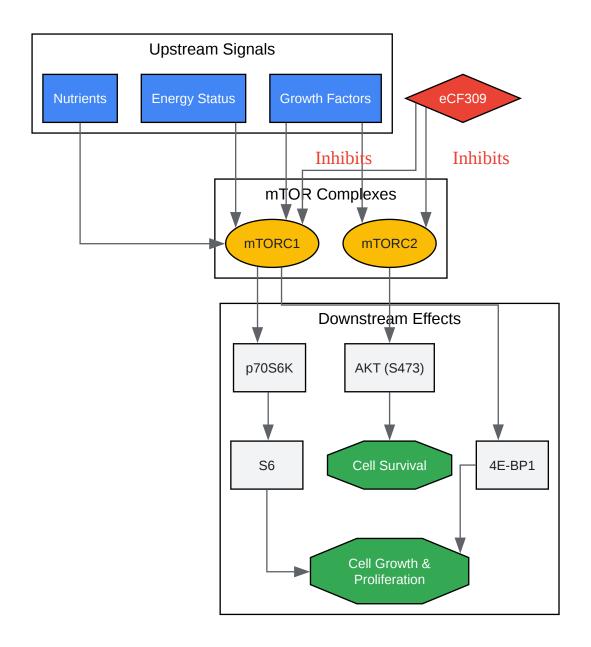
Kinase	Inhibition at 10 μM (%)	IC50 (nM)
mTOR	>99	15
DNA-PK	90	320
РІЗКу	85	1,340
DDR1	77	2,110
ΡΙ3Κα (Ε545Κ)	65	981
РІЗКβ	Not specified	>10,000
ΡΙ3Κδ	Not specified	1,840

This table highlights the high selectivity of **eCF309** for mTOR. The selectivity score (S-score(35%)) at 10 μ M is 0.01. Data sourced from MedChemComm (2015) and the Chemical Probes Portal.[1][4]

Signaling Pathway



eCF309's inhibition of mTOR impacts downstream signaling from both mTORC1 and mTORC2. Inhibition of mTORC1 leads to a reduction in the phosphorylation of substrates like P70-S6K and 4E-BP1, which are critical for protein synthesis and cell growth.[1][3] Inhibition of mTORC2 affects the phosphorylation of substrates such as AKT at serine 473, which is important for cell survival and proliferation.[1][3]



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Caption: The mTOR signaling pathway and the inhibitory action of eCF309.



Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize **eCF309**.

Objective: To determine the half-maximal inhibitory concentration (IC50) of **eCF309** against recombinant mTOR kinase.

Protocol:

- Reagents and Materials: Recombinant mTOR kinase, substrate (e.g., poly[Glu,Tyr]4:1), [γ ³³P]ATP, kinase assay buffer, eCF309 stock solution (in DMSO), 96-well plates, scintillation
 counter.[4]
- Procedure:
 - 1. Prepare serial dilutions of **eCF309** in DMSO, starting from a high concentration (e.g., 10 μ M).[4]
 - 2. In a 96-well plate, add the mTOR kinase and the substrate to the kinase assay buffer.
 - 3. Add the diluted **eCF309** or DMSO (as a vehicle control) to the wells.
 - 4. Initiate the kinase reaction by adding [y-33P]ATP.
 - 5. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
 - 6. Stop the reaction and transfer the contents to a filter membrane to capture the phosphorylated substrate.
 - 7. Wash the membrane to remove unincorporated [y-33P]ATP.
 - 8. Measure the radioactivity on the filter using a scintillation counter.
 - Calculate the percentage of kinase inhibition for each eCF309 concentration relative to the DMSO control.
- 10. Determine the IC50 value by fitting the data to a dose-response curve.



Objective: To assess the effect of **eCF309** on the phosphorylation status of downstream targets of mTORC1 and mTORC2 in a cellular context.

Protocol:

- Cell Culture and Treatment:
 - Culture a suitable cell line (e.g., MCF7 breast cancer cells) to approximately 80% confluence.[3]
 - 2. Serum-starve the cells (e.g., in 0.1% FBS) for 24 hours to reduce basal mTOR activity.[3]
 - 3. Treat the cells with varying concentrations of **eCF309** (or DMSO as a control) for 30 minutes.[3]
 - 4. Stimulate the cells with a growth factor (e.g., 10% FBS) for 1 hour to activate the mTOR pathway.[3]
- Protein Extraction and Quantification:
 - 1. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
 - 2. Quantify the protein concentration of the lysates using a standard method (e.g., BCA assay).
- Immunoblotting:
 - 1. Separate equal amounts of protein from each sample by SDS-PAGE.
 - 2. Transfer the proteins to a PVDF or nitrocellulose membrane.
 - 3. Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
 - 4. Incubate the membrane with primary antibodies against phosphorylated and total forms of mTORC1 substrates (p-P70S6K, p-S6) and an mTORC2 substrate (p-AKT Ser473).[3] Also probe for a loading control (e.g., β-actin).

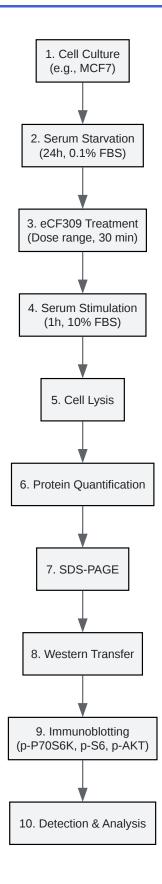






- 5. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
- 6. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- 7. Analyze the band intensities to determine the dose-dependent effect of **eCF309** on protein phosphorylation.





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Caption: Workflow for Western blot analysis of mTOR signaling.



Concluding Remarks

eCF309 is a valuable chemical probe for studying the biological roles of mTOR signaling.[1][4] Its high potency and selectivity, combined with its ability to inhibit both mTORC1 and mTORC2, make it a powerful tool for elucidating the complex functions of this critical pathway in health and disease.[1][3] The experimental protocols detailed herein provide a foundation for the further investigation and characterization of eCF309 and other mTOR inhibitors. Researchers should consider potential off-target effects, particularly on DDR1, DNA-PK, and PI3Ks, in their experimental designs.[4]

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